ATX inhibitor 1

Description

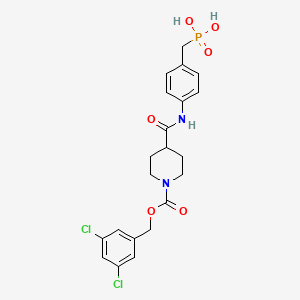

Structure

3D Structure

Properties

IUPAC Name |

[4-[[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidine-4-carbonyl]amino]phenyl]methylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N2O6P/c22-17-9-15(10-18(23)11-17)12-31-21(27)25-7-5-16(6-8-25)20(26)24-19-3-1-14(2-4-19)13-32(28,29)30/h1-4,9-11,16H,5-8,12-13H2,(H,24,26)(H2,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOVYGWNDHLPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)OCC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of ATX Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in fibrosis, inflammation, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of potent and selective ATX inhibitors, with a focus on the pioneering compound, ATX inhibitor 1 (PF-8380). We will delve into the intricacies of the ATX signaling pathway, detail the experimental protocols for inhibitor identification and characterization, and provide a comprehensive summary of the synthetic chemistry involved.

The Autotaxin-LPA Signaling Pathway

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular lysophosphatidic acid (LPA).[1][2] ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA and choline.[1][3] LPA then binds to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6, on the surface of target cells.[2][4] This binding event triggers a cascade of downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn modulate fundamental cellular processes such as proliferation, migration, survival, and differentiation.[5][6] The dysregulation of the ATX-LPA signaling axis has been linked to numerous pathological conditions, including cancer, fibrosis, and inflammatory diseases.[2][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. researchgate.net [researchgate.net]

- 6. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

ATX-1d: A Novel Autotaxin Inhibitor for Enhancing Paclitaxel Potency

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX-1d is a novel, non-lipid small molecule inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1] Recent preclinical studies have demonstrated its potential to significantly enhance the efficacy of the chemotherapeutic agent paclitaxel in cancer cell lines. This technical guide provides a comprehensive overview of the currently available information on ATX-1d, including its known properties, its role in the ATX-LPA signaling axis, and detailed experimental protocols for its evaluation.

Note on Chemical Structure: The precise chemical structure, IUPAC name, molecular formula, and molecular weight of ATX-1d have not been publicly disclosed by the originating research group. It is described as a glycine betaine derivative from a proprietary in-house library of compounds.[2][3]

Chemical and Physical Properties

Due to the proprietary nature of ATX-1d, a complete profile of its chemical and physical properties is not available. The information that has been published is summarized below.

| Property | Value | Reference |

| Description | A novel, non-lipid, small molecule inhibitor of autotaxin. Belongs to the chemical family of glycine betaine derivatives. | [2][3] |

| Biological Activity | ||

| Target | Autotaxin (ATX) | [1] |

| IC50 for ATX Inhibition | 1.8 ± 0.3 μM | [1] |

| Binding Affinity (MM-GBSA) | -26.85 kcal/mol | [3] |

| Synergistic Activity | Potentiates the cytotoxic effects of paclitaxel. | [1] |

The ATX-LPA Signaling Pathway and the Role of ATX-1d

Autotaxin is a secreted lysophospholipase D that plays a crucial role in converting lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and differentiation. In the context of cancer, the ATX-LPA axis is often dysregulated and contributes to tumor progression, metastasis, and resistance to chemotherapy.[1][4]

ATX-1d functions by inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA. This disruption of the ATX-LPA signaling pathway is believed to be the mechanism by which ATX-1d enhances the sensitivity of cancer cells to paclitaxel.

The ATX-LPA signaling pathway and the inhibitory action of ATX-1d.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of ATX-1d.

In Vitro ATX Enzyme Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against autotaxin. The protocol utilizes a fluorogenic substrate, FS-3, which upon cleavage by ATX, produces a fluorescent signal.

Workflow Diagram:

Workflow for the in vitro ATX enzyme inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human autotaxin (hATX) in an appropriate assay buffer.

-

Prepare a stock solution of ATX-1d in DMSO.

-

Create a serial dilution of ATX-1d in assay buffer.

-

Reconstitute the fluorogenic substrate FS-3 in an appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well black plate, add the serially diluted ATX-1d and control solutions (e.g., buffer for no inhibition, a known ATX inhibitor for positive control).

-

Add hATX to all wells except for the no-enzyme control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Collect data kinetically, for instance, every minute for 30 minutes.

-

Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of ATX-1d.

-

Normalize the reaction rates to the control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Synergistic Cytotoxicity Assay with Paclitaxel

This assay evaluates the combined effect of ATX-1d and paclitaxel on the viability of cancer cells. A common method for this is the crystal violet or MTT assay.

Workflow Diagram:

References

The Role of Autotaxin in Cancer Progression: A Technical Guide for Researchers

November 2025

Executive Summary

Autotaxin (ATX), a secreted lysophospholipase D encoded by the ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) gene, has emerged as a critical player in cancer progression. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is intricately involved in a multitude of pro-tumorigenic processes, including cell proliferation, survival, migration, invasion, angiogenesis, and inflammation. Elevated expression of autotaxin and increased LPA levels are observed in numerous malignancies and are often correlated with poor prognosis and therapeutic resistance. This technical guide provides an in-depth overview of the role of autotaxin in cancer, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows.

The Autotaxin-LPA Signaling Axis in Cancer

The biological effects of autotaxin in cancer are predominantly mediated by its product, LPA.[1] LPA exerts its functions by binding to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[2] The activation of these receptors triggers a cascade of downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which are central to cancer cell behavior.[3]

High expression of autotaxin is frequently observed in various cancers and is associated with enhanced tumor progression, angiogenesis, and metastasis.[1] The ATX-LPA axis contributes to cancer-related inflammation, a hallmark of cancer, by inducing the production of pro-inflammatory cytokines.[2] Furthermore, this signaling pathway can confer resistance to chemotherapy and radiotherapy by promoting cell survival and inhibiting apoptosis.[1]

Autotaxin in the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a pivotal role in tumor growth and metastasis. Autotaxin is secreted not only by cancer cells but also by various components of the TME, including cancer-associated fibroblasts (CAFs), adipocytes, and immune cells.[4] This paracrine and autocrine signaling creates an LPA-rich microenvironment that fuels tumor progression. In breast cancer, for instance, ATX is primarily secreted by the TME, particularly by inflamed adipose tissue adjacent to the tumor.[5]

Role in Metastasis and Angiogenesis

Autotaxin is a potent stimulator of cell migration and invasion, key steps in the metastatic cascade. The ATX-LPA axis promotes the motility of cancer cells and facilitates their intravasation into and extravasation from blood vessels.[6][7] Moreover, autotaxin is a recognized angiogenic factor, promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen. It can directly stimulate endothelial cell migration and tube formation, and also indirectly promote angiogenesis by upregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[6][8]

Quantitative Data on Autotaxin in Cancer

This section presents a summary of key quantitative data related to autotaxin's role in cancer, organized into tables for clarity and comparative analysis.

Table 1: Expression of Autotaxin (ENPP2) in Human Cancers

| Cancer Type | Tissue | Fold Change (Tumor vs. Normal) | Method | Reference |

| Hepatocellular Carcinoma | Liver | Significantly Increased | qRT-PCR | [9] |

| Hepatocellular Carcinoma | Liver | 89% of tumors express ATX vs. 20% in normal hepatocytes | Immunohistochemistry | [6] |

| Breast Cancer | Breast | ~1.16-fold higher in normal tissue | RNA-seq (TCGA) | [3] |

| Lung Cancer | Lung | Significantly Downregulated (mRNA) | Microarray, qRT-PCR | |

| Colorectal Cancer | Colon | No significant change | Immunohistochemistry | |

| Ovarian Cancer | Ovary | Highly Expressed | Not specified | [10] |

| Pancreatic Cancer | Pancreas | Significantly Higher | ELISA | [8] |

Table 2: Serum/Plasma Autotaxin Levels in Cancer Patients

| Cancer Type | Patient Cohort | ATX Level (ng/mL, Median) | Control Level (ng/mL, Median) | p-value | Reference |

| Pancreatic Cancer | PC Patients (n=114) | 392.6 | Healthy Volunteers (n=120): 255.3 | < 0.001 | [8] |

| Colorectal Cancer | CRC Patients | 185.4 | Healthy Controls | Not specified | [11] |

| Healthy Adults | Female | 625–1,323 | N/A | N/A | [12] |

| Healthy Adults | Male | 438–914 | N/A | N/A | [12] |

Table 3: In Vitro Efficacy of Autotaxin Inhibitors

| Inhibitor | Cancer Cell Line | IC50 | Assay | Reference |

| ONO-8430506 | Recombinant human ATX | 5.1 nM (FS-3), 4.5 nM (LPC) | Enzyme Activity Assay | [13] |

| ONO-8430506 | Not specified | IC90: 100 nM | Not specified | [4] |

| IOA-289 | Human Plasma | 36 nM | LPA reduction | [14] |

| GLPG1690 | Not specified | Not specified | Not specified | [15] |

| NSC 48300 | Recombinant human ATX | KI: 240 (±45) nmol/L | Enzyme Activity Assay | [8] |

| THC | ATX-gamma isoform | 407 ± 67 nM | Enzyme Activity Assay | [16] |

Table 4: In Vivo Efficacy of Autotaxin Inhibitors

| Inhibitor | Cancer Model | Dosage | Effect on Tumor Growth | Effect on Metastasis | Reference |

| ONO-8430506 | 4T1 breast cancer (mouse) | 10 mg/kg/day | Decreased initial tumor growth by ~60% | Decreased lung nodules by ~60% | [4][17] |

| IOA-289 | E0771 breast cancer (mouse) | 100 mg/kg, twice daily | Decreased tumor growth | Not specified | [18][19] |

| GLPG1690 | Breast cancer (mouse) | 100 mg/kg, twice daily | Synergistically decreased tumor growth with doxorubicin | Not specified | [15][20] |

| Carbamoylphosphonates (n=7) | B16F10 melanoma (mouse) | Daily oral administration | Not specified | Inhibited over 90% of lung metastases | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of autotaxin in cancer.

Autotaxin Enzyme Activity Assay (TOOS Method)

This colorimetric assay measures the choline released from the hydrolysis of LPC by autotaxin.

Materials:

-

100 mM Tris-HCl (pH 9.0)

-

500 mM NaCl

-

5 mM MgCl2

-

5 mM CaCl2

-

60 µM CoCl2

-

1 mM Lysophosphatidylcholine (LPC)

-

Plasma or recombinant ATX sample

-

Color mix: 0.5 mM 4-aminoantipyrine (4-AAP), 7.95 U/ml horseradish peroxidase (HRP), 0.3 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS), 2 U/ml choline oxidase in 5 mM MgCl2/50 mM Tris-HCl (pH 8.0)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare the LysoPLD buffer containing Tris-HCl, NaCl, MgCl2, CaCl2, CoCl2, and LPC. Incubate at 37°C for 30 minutes.

-

Add diluted plasma samples or recombinant ATX to the wells of a 96-well plate.

-

Add the pre-warmed LysoPLD buffer to each well to a final volume of 100 µl.

-

Incubate the plate at 37°C for 4 hours.

-

Prepare the color mix.

-

Add 100 µl of the color mix to each well.

-

Measure the absorbance at 555 nm every 5 minutes for 20 minutes using a spectrophotometer. The rate of color development is proportional to the autotaxin activity.[14]

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the migratory capacity of cancer cells in a two-dimensional context.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free medium

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well culture plates

-

Sterile 200 µl pipette tip or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate at a density that will form a confluent monolayer within 24-48 hours.[1]

-

Once the cells reach confluency, create a "wound" or "scratch" in the monolayer using a sterile pipette tip.[1] Alternatively, use a commercially available wound healing insert to create a defined cell-free gap.[21]

-

Gently wash the wells with PBS to remove detached cells and debris.[1]

-

Replace the medium with fresh culture medium (with or without serum, depending on the experimental design). Test compounds (e.g., autotaxin inhibitors) can be added at this step.

-

Place the plate on a microscope stage and capture images of the wound at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analyze the images to quantify the rate of wound closure by measuring the change in the cell-free area over time.[1][21]

In Vitro Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10-20% FBS)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Cotton swabs

-

Crystal violet staining solution (0.1%)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the Transwell insert membrane with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30-60 minutes.[22][23]

-

Harvest and resuspend cancer cells in serum-free medium.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated Transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C and 5% CO2 for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative.

-

Stain the invading cells with crystal violet solution.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained cells on the lower surface of the membrane using a microscope. The number of invading cells is a measure of their invasive potential.[22][23]

In Vivo Orthotopic Xenograft Model (Breast Cancer)

This model allows for the study of tumor growth and metastasis in a more physiologically relevant environment.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID)

-

Breast cancer cell line (e.g., 4T1 or MDA-MB-231)

-

Matrigel (optional)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Calipers

Procedure:

-

Culture the breast cancer cells and harvest them during the logarithmic growth phase.

-

Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel to enhance tumor take rate.

-

Anesthetize the mouse.

-

Inject the cell suspension (e.g., 1x104 to 2x105 cells in 25-50 µl) into the fourth mammary fat pad.[7][9]

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their size two to three times a week using calipers. Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.

-

Administer experimental treatments (e.g., autotaxin inhibitors) as per the study design.

-

At the end of the study, euthanize the mice and excise the primary tumors for further analysis (e.g., weight, histology, immunohistochemistry).

-

Examine relevant organs (e.g., lungs) for the presence of metastases.[7][24]

Immunohistochemistry (IHC) for Autotaxin

This technique allows for the visualization of autotaxin protein expression and localization within tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against autotaxin

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue sections.[25][26]

-

Antigen Retrieval: Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.[25]

-

Peroxidase Blocking: Incubate the slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Apply blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the slides with the primary antibody against autotaxin at the optimal dilution and temperature.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.

-

Detection: Add the DAB substrate to visualize the antigen-antibody complex (brown precipitate).

-

Counterstaining: Stain the slides with hematoxylin to visualize cell nuclei (blue).

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.

-

Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of autotaxin staining.[25][26]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of autotaxin in cancer.

Caption: Autotaxin-LPA Signaling Pathway in Cancer.

Caption: Experimental Workflow for Studying Autotaxin in Cancer.

Caption: Logical Relationship between Autotaxin and Cancer Hallmarks.

Conclusion and Future Directions

The compelling body of evidence unequivocally establishes the ATX-LPA signaling axis as a pivotal driver of cancer progression. Its multifaceted roles in promoting cell proliferation, survival, migration, invasion, angiogenesis, and therapeutic resistance make it an attractive target for novel anti-cancer therapies. The development of potent and specific autotaxin inhibitors has shown significant promise in preclinical models, and their translation into the clinical setting is eagerly anticipated.

Future research should focus on further elucidating the intricate context-dependent functions of the ATX-LPA axis in different cancer types and within the complex tumor microenvironment. Identifying predictive biomarkers to select patients who are most likely to benefit from autotaxin-targeted therapies will be crucial for the successful clinical implementation of this therapeutic strategy. Combination therapies that target the ATX-LPA axis alongside conventional chemotherapy, radiotherapy, or immunotherapy hold the potential to overcome therapeutic resistance and improve patient outcomes. A deeper understanding of the regulatory mechanisms governing autotaxin expression and activity will also unveil new avenues for therapeutic intervention. The continued investigation of the role of autotaxin in cancer promises to yield novel and effective strategies to combat this devastating disease.

References

- 1. clyte.tech [clyte.tech]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Autotaxin production in the human breast cancer tumor microenvironment mitigates tumor progression in early breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of autotaxin delays breast tumor growth and lung metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. aboutthathealth.com [aboutthathealth.com]

- 10. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Circulating autotaxin levels in healthy teenagers: Data from the Vitados cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ONO-8430506 | PDE | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. bitesizebio.com [bitesizebio.com]

- 22. Transwell migration and invasion assays [bio-protocol.org]

- 23. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 24. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. arp1.com [arp1.com]

- 26. cdn.origene.com [cdn.origene.com]

An In-Depth Technical Guide to the Mechanism of Action of ATX-1d

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ATX-1d, a novel small molecule inhibitor of autotaxin (ATX). The document details the core pharmacology of ATX-1d, its impact on the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, and its synergistic effects with chemotherapy in preclinical cancer models. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Mechanism of Action: Inhibition of Autotaxin

ATX-1d functions as a direct inhibitor of the enzyme autotaxin (ATX). ATX is a secreted lysophospholipase D that plays a critical role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA), from its precursor, lysophosphatidylcholine (LPC).[1][2] By inhibiting ATX, ATX-1d effectively reduces the extracellular levels of LPA, thereby modulating the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs).

The inhibitory potency of ATX-1d against human recombinant ATX has been determined in enzymatic assays.

Table 1: In Vitro Inhibitory Activity of ATX-1d against Autotaxin [3]

| Compound | Target | IC50 (µM) |

| ATX-1d | Human Autotaxin (hATX) | 1.8 ± 0.3 |

Modulation of the ATX-LPA-LPAR Signaling Pathway

The ATX-LPA-LPAR signaling axis is a key pathway involved in a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[4][5] In the context of cancer, upregulation of this pathway is associated with tumor progression and resistance to therapy.[3][6] LPA exerts its effects by binding to its receptors (LPAR1-6), which in turn activate downstream signaling pathways, notably the PI3K/Akt and MAPK/ERK pathways. These pathways are central regulators of cell survival and proliferation.[7][8][9]

ATX-1d's inhibition of ATX leads to a reduction in LPA levels, thereby attenuating the activation of LPARs and the subsequent pro-survival signaling. This mechanism is crucial for its anti-cancer and chemosensitizing effects.

References

- 1. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Autotaxin (ATX) as a Therapeutic Target in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, contributing to a significant burden of disease worldwide. The lysophosphatidic acid (LPA) signaling pathway has emerged as a critical driver of fibrosis in multiple organs, including the lungs, liver, and kidneys. Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of extracellular LPA from lysophosphatidylcholine (LPC).[1][2] Elevated levels of ATX and LPA are found in various fibrotic conditions, making ATX a compelling therapeutic target.[3] This technical guide provides an in-depth overview of the ATX-LPA axis in fibrosis, detailing its signaling mechanisms, preclinical and clinical evidence for ATX inhibition, and key experimental methodologies for its investigation.

The Autotaxin-LPA Signaling Axis in Fibrosis

The ATX-LPA signaling axis plays a pleiotropic role in the pathogenesis of fibrosis.[2] ATX, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the hydrolysis of LPC to generate LPA.[4] LPA then acts on a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6, to elicit a range of cellular responses that contribute to the fibrotic cascade.[4][5]

Key pro-fibrotic effects mediated by the ATX-LPA axis include:

-

Fibroblast Recruitment, Proliferation, and Activation: LPA is a potent chemoattractant for fibroblasts, promoting their migration to sites of injury.[5][6] It also stimulates fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.

-

Epithelial Cell Apoptosis: In the context of pulmonary fibrosis, LPA can induce the apoptosis of alveolar epithelial cells, an initiating event in the development of the disease.[1][7]

-

Increased Vascular Permeability: LPA can disrupt endothelial barrier function, leading to vascular leakage and the extravasation of inflammatory cells and plasma components, including ATX itself, into the interstitial space.[6][8]

-

Inflammation: The ATX-LPA axis can promote inflammation through the induction of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8.[1][9]

-

Interaction with other Pro-fibrotic Pathways: The ATX-LPA pathway can interact with and amplify other key pro-fibrotic signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway.[1][7]

The signaling cascade initiated by LPA binding to its receptors involves the activation of various downstream effectors, including Rho/ROCK, PI3K/Akt, and MAPK pathways, which ultimately regulate gene expression and cellular behavior to promote fibrosis.

Signaling Pathway Diagram

Autotaxin in Organ-Specific Fibrosis

Pulmonary Fibrosis

The role of the ATX-LPA axis is particularly well-established in idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[10] Increased levels of ATX and LPA have been detected in the bronchoalveolar lavage fluid (BALF) of IPF patients.[2][3] Preclinical studies using the bleomycin-induced mouse model of pulmonary fibrosis have demonstrated that genetic deletion or pharmacological inhibition of ATX or LPAR1 can attenuate the development of fibrosis.[11][3] These findings provided a strong rationale for the clinical development of ATX inhibitors for IPF.

Liver Fibrosis

The ATX-LPA axis is also implicated in the pathogenesis of liver fibrosis.[12] Serum ATX levels are elevated in patients with chronic liver diseases and correlate with the severity of fibrosis.[13] In preclinical models of liver fibrosis, hepatocyte-specific deletion of ATX or treatment with ATX inhibitors has been shown to reduce fibrosis.[13][14]

Renal Fibrosis

Evidence also points to a role for ATX in renal fibrosis.[8] In a mouse model of unilateral ureteral obstruction (UUO), a common model for renal interstitial fibrosis, renal ATX protein levels and activity were found to be increased.[8] Pharmacological inhibition of ATX partially attenuated the development of fibrosis in this model.[8]

Dermal Fibrosis

The ATX-LPA pathway is involved in dermal fibrosis, particularly in the context of systemic sclerosis (SSc).[9] ATX expression is elevated in the fibrotic skin of SSc patients.[9] In a bleomycin-induced model of dermal fibrosis, an ATX inhibitor was shown to markedly attenuate fibrosis.[9] Interestingly, a positive feedback loop involving LPA, IL-6, and ATX has been identified in dermal fibroblasts, suggesting a mechanism for the amplification of pro-fibrotic signals.[9]

Therapeutic Inhibition of Autotaxin

The compelling preclinical evidence supporting the role of ATX in fibrosis has led to the development of numerous small molecule ATX inhibitors. These inhibitors are typically classified based on their binding mode to the ATX enzyme.

Preclinical Efficacy of ATX Inhibitors

A substantial body of preclinical research has demonstrated the anti-fibrotic potential of ATX inhibitors in various animal models.

| Compound | Animal Model | Organ | Key Findings | Reference |

| Ziritaxestat (GLPG1690) | Bleomycin-induced | Lung | Showed promising results in a phase 2a study.[15][16] | [15][16] |

| PF-8380 | Bleomycin-induced | Lung | Improved lung architecture and decreased total protein and collagen in BALF.[17] | [17] |

| PAT-048 | Bleomycin-induced | Skin | Markedly attenuated dermal fibrosis.[9] | [9] |

| Ex_31 | CCl4- and CDAA diet-induced | Liver | No significant effect on biomarkers of liver function, inflammation, or fibrosis.[18] | [18] |

| Unnamed ATX inhibitor | Bleomycin-induced | Lung | Significantly reduced hydroxyproline levels.[19] | [19] |

| Compound B (PAT-409) | CDAA-HFD-induced | Liver | Significantly reduced liver fibrosis.[17] | [17] |

Clinical Development of ATX Inhibitors

Despite the promising preclinical data, the clinical development of ATX inhibitors for fibrosis has faced significant challenges. The most notable example is ziritaxestat (GLPG1690).

Ziritaxestat (GLPG1690):

-

Phase 2a (FLORA trial): In a small study of 23 IPF patients, three months of treatment with 600 mg ziritaxestat was generally safe and well-tolerated and appeared to prevent lung function decline as measured by forced vital capacity (FVC).[15]

-

Phase 3 (ISABELA 1 & 2 trials): These two large, identical trials enrolled a total of 1306 IPF patients.[20][21] The trials were prematurely terminated due to a lack of efficacy and safety concerns.[20][22] Ziritaxestat did not reduce the rate of FVC decline compared to placebo at 52 weeks.[21] Furthermore, all-cause mortality was numerically higher in the ziritaxestat groups compared to placebo.[20][21]

Other ATX inhibitors in development:

-

BBT-887 and BLD-0409: These are orally available autotaxin inhibitors that have been undergoing phase 2 clinical trials for IPF.[10]

-

Admilparant (BMS-986278): This is an LPA1 receptor inhibitor that has shown some promise in a phase 2 study, reducing the rate of FVC decline in patients with IPF and progressive pulmonary fibrosis (PPF).[5]

The disappointing results of the ziritaxestat trials highlight the complexities of translating preclinical findings to clinical success in fibrotic diseases.[10] Potential reasons for this failure are still under investigation but may include the heterogeneity of IPF, the limitations of preclinical models, and the specific properties of the drug molecule.[23]

Experimental Protocols

In Vitro Assays

Principle: ATX activity is typically measured by quantifying the amount of a product generated from an LPC substrate. Common methods include enzymatic assays that measure the release of choline or mass spectrometry-based methods that directly measure the production of LPA.[24][25][26]

Example Protocol (Choline Release Assay): [27]

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, and 0.05% Triton X-100).

-

Incubate the sample containing ATX (e.g., serum, BALF, or recombinant enzyme) with an LPC substrate (e.g., 1-myristoyl-sn-glycero-3-phosphocholine) in the assay buffer at 37°C.

-

After a defined incubation period, add a reaction mixture containing horseradish peroxidase, choline oxidase, and a chromogenic substrate (e.g., TOOS reagent with 4-aminoantipyrine).

-

Measure the absorbance at a specific wavelength (e.g., 555 nm) to quantify the amount of choline released, which is proportional to the ATX activity.

In Vivo Models of Fibrosis

Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and inflammation, followed by the development of progressive pulmonary fibrosis that shares some histopathological features with human IPF.[28][29] This is the most widely used preclinical model for IPF.[28]

Example Protocol:

-

Anesthetize mice (e.g., C57BL/6) using an appropriate anesthetic.

-

Intratracheally instill a single dose of bleomycin sulfate (typically 1-3 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

Monitor the animals for weight loss and other signs of distress.

-

At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize the animals and harvest the lungs for analysis.

Histological Analysis:

-

Principle: Formalin-fixed, paraffin-embedded lung sections are stained to visualize collagen deposition and assess the extent of fibrosis.

-

Staining Methods:

-

Masson's Trichrome: Stains collagen blue, allowing for visualization of fibrotic areas.

-

Sirius Red: Stains collagen red and can be used for quantitative analysis under polarized light.[30]

-

-

Scoring: The severity of fibrosis is often semi-quantitatively assessed using a scoring system, such as the Ashcroft score.[17]

Hydroxyproline Assay:

-

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Measuring the total amount of hydroxyproline in a tissue sample provides a quantitative measure of total collagen content.

-

Protocol:

-

Hydrolyze a known weight of lung tissue in strong acid (e.g., 6N HCl) at high temperature.

-

Neutralize the hydrolysate.

-

Perform a colorimetric reaction (e.g., with chloramine T and Ehrlich's reagent) and measure the absorbance to determine the hydroxyproline concentration.

-

Experimental Workflow Diagram

Conclusion and Future Directions

Autotaxin remains a highly validated and compelling therapeutic target for a range of fibrotic diseases. The ATX-LPA signaling axis is a central node in the complex network of pathways that drive fibrosis. While the clinical development of ATX inhibitors has been challenging, as exemplified by the failure of ziritaxestat in IPF, the scientific rationale for targeting this pathway remains strong.

Future research in this area should focus on:

-

Understanding the reasons for clinical trial failures: A deeper understanding of the discrepancies between preclinical models and human disease is crucial.

-

Developing novel ATX inhibitors with improved properties: This may include inhibitors with different binding modes or improved pharmacokinetic and pharmacodynamic profiles.

-

Patient stratification: Identifying patient populations that are most likely to respond to ATX-targeted therapies will be critical for the success of future clinical trials.[23]

-

Combination therapies: Exploring the potential of combining ATX inhibitors with other anti-fibrotic agents may offer synergistic benefits.[10]

References

- 1. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atsjournals.org [atsjournals.org]

- 6. Autotaxin-LPA receptor axis in the pathogenesis of lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The involvement of autotaxin in renal interstitial fibrosis through regulation of fibroblast functions and induction of vascular leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autotaxin in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepatocyte autotaxin expression promotes liver fibrosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 16. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 17. books.rsc.org [books.rsc.org]

- 18. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]

- 20. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. experts.umn.edu [experts.umn.edu]

- 22. hcplive.com [hcplive.com]

- 23. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Measurement of autotaxin/lysophospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of ATX activity [bio-protocol.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Refine, reduce, replace: Imaging of fibrosis and arthritis in animal models | Musculoskeletal Key [musculoskeletalkey.com]

- 30. Morphological methods for assessment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lysophosphatidic Acid (LPA) Receptors in Inflammatory Diseases: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs).[1][2] To date, six such receptors, LPAR1 through LPAR6, have been identified and characterized. These receptors are implicated in a myriad of physiological and pathological processes, including a significant role in the initiation and progression of inflammatory diseases.[1][2] Dysregulation of LPA signaling has been linked to chronic inflammatory conditions such as idiopathic pulmonary fibrosis (IPF), rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and neuroinflammatory disorders.[1][3][4][5] This guide provides a comprehensive technical overview of the role of LPA receptors in inflammatory diseases, focusing on their signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for their investigation.

Introduction to LPA Receptors

LPA receptors are members of the GPCR superfamily, characterized by seven transmembrane domains. They are broadly classified into two subfamilies based on sequence homology: the endothelial differentiation gene (EDG) family (LPAR1, LPAR2, and LPAR3) and the purinergic receptor family (LPAR4, LPAR5, and LPAR6).[4] Activation of these receptors by LPA initiates a cascade of intracellular signaling events that are largely dependent on the receptor subtype and the specific G proteins they couple to.[6][7]

LPA Receptor Signaling Pathways in Inflammation

The binding of LPA to its receptors triggers the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effector molecules, culminating in a cellular response. The primary G protein coupling and downstream signaling pathways for each LPA receptor are summarized below.

G Protein Coupling and Major Downstream Effectors

| Receptor | G Protein Coupling | Major Downstream Effectors & Signaling Pathways | Key Inflammatory Responses |

| LPAR1 | Gαi/o, Gαq/11, Gα12/13 | Ras-MAPK, PI3K/Akt, PLC/Ca2+, Rho/ROCK | Fibroblast recruitment and proliferation, vascular leak, pro-inflammatory cytokine production.[3][8][9][10] |

| LPAR2 | Gαi/o, Gαq/11, Gα12/13 | PI3K/Akt, PLC/Ca2+, Rac | Pro-inflammatory cytokine production, disruption of epithelial barrier function. |

| LPAR3 | Gαi/o, Gαq/11, Gα12/13 | PLC/Ca2+, PI3K/Akt, MAPK | Pro-inflammatory cytokine and prostaglandin synthesis in synoviocytes.[11] |

| LPAR4 | Gαs, Gαq/11, Gα12/13 | Adenylyl Cyclase/cAMP, Rho/ROCK, PLC/Ca2+ | Modulation of immune cell trafficking and activation.[6] |

| LPAR5 | Gαq/11, Gα12/13, Gαi/o | PLC/Ca2+, Rho/ROCK, PKD, NF-κB, STAT1/3 | Microglial activation and pro-inflammatory cytokine release in neuroinflammation.[5][12][13] |

| LPAR6 | Gα12/13 | Rho/ROCK | Primarily associated with hair follicle development, role in inflammation is less defined. |

Signaling Pathway Diagrams

Caption: LPAR1 signaling pathways in inflammatory responses.

Caption: LPAR5 signaling in microglial activation.

Quantitative Data on LPA Receptor Modulation in Inflammatory Diseases

The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of various LPA receptor modulators.

Table 1: Preclinical Efficacy of LPA Receptor Antagonists

| Compound | Target(s) | Model | Key Findings | Reference(s) |

| Ki16425 | LPAR1/LPAR3 Antagonist | Mouse model of peritoneal sepsis | Reduced inflammatory cytokine levels and tissue damage. | [14] |

| Mouse model of neuropathic pain | Reversed abnormal pain behaviors. | |||

| AM095 | LPAR1 Antagonist | Mouse bleomycin-induced scleroderma model | Significantly attenuated dermal fibrosis. | [15][16][17] |

| Mouse bleomycin-induced pulmonary fibrosis model | Reduced lung inflammation and fibrosis. | [7] | ||

| PF-8380 | Autotaxin (ATX) Inhibitor | Rat air pouch inflammation model | >95% reduction in LPA levels in plasma and at the site of inflammation. | [18] |

| Mouse bleomycin-induced pulmonary fibrosis model | Attenuated pulmonary fibrosis. | [19][20] |

Table 2: Clinical Trial Data for LPAR1 Antagonists

| Compound | Disease | Phase | Key Findings | Reference(s) |

| BMS-986278 (Admilparant) | Idiopathic Pulmonary Fibrosis (IPF) | 2 | 60 mg twice daily for 26 weeks resulted in a 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) versus placebo. | [1][21] |

| Progressive Pulmonary Fibrosis (PPF) | 2 | 60 mg twice daily for 26 weeks resulted in a 69% relative reduction in the rate of decline in ppFVC versus placebo. | [3][21][22] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study LPA receptor function in the context of inflammatory diseases.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of a ligand to a specific LPA receptor subtype.

Caption: Workflow for a radioligand binding assay.

Materials:

-

Cells expressing the LPA receptor of interest

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Radiolabeled LPA (e.g., [3H]LPA)

-

Unlabeled LPA or competitor compound

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing the target LPA receptor.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

For total binding, add a known concentration of radiolabeled LPA.

-

For non-specific binding, add the same concentration of radiolabeled LPA along with a high concentration of unlabeled LPA (e.g., 1000-fold excess).

-

For competition binding, add a fixed concentration of radiolabeled LPA and varying concentrations of the unlabeled competitor compound.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding versus the concentration of radiolabeled LPA and analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding experiments, plot the percentage of specific binding versus the log concentration of the competitor and analyze the data to determine the IC50, which can be converted to a Ki value.

-

Calcium Mobilization Assay

This protocol describes a method to measure intracellular calcium mobilization in response to LPA receptor activation.

Caption: Workflow for a calcium mobilization assay.

Materials:

-

Cells expressing the LPA receptor of interest

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

LPA or test compounds

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating:

-

Seed cells expressing the target LPA receptor into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

-

-

Cell Washing:

-

Gently wash the cells with assay buffer to remove extracellular dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading for a short period.

-

Inject LPA or the test compound into the wells and continue to record the fluorescence signal over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time for each well.

-

For agonist dose-response curves, plot the peak fluorescence response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

For antagonists, pre-incubate the cells with the antagonist before adding the agonist and determine the IC50.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and the subsequent treatment with an LPA receptor antagonist.

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Materials:

-

Mice (e.g., C57BL/6)

-

Bleomycin sulfate

-

Sterile saline

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

LPA receptor antagonist or vehicle

-

Surgical instruments for intratracheal instillation

-

Materials for bronchoalveolar lavage (BAL)

-

Histology and collagen assay reagents

Procedure:

-

Induction of Fibrosis:

-

Treatment:

-

Administer the LPA receptor antagonist or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) starting at a specified time point relative to bleomycin administration (prophylactic or therapeutic regimen).

-

-

Monitoring and Sample Collection:

-

Monitor the health and body weight of the animals throughout the study.

-

At predetermined time points (e.g., 14 or 21 days post-bleomycin), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counts and cytokine analysis.

-

Harvest the lungs for histological analysis (e.g., H&E and Masson's trichrome staining) and measurement of collagen content (e.g., Sircol assay or hydroxyproline assay).

-

-

Data Analysis:

-

Quantify the extent of fibrosis in lung tissue sections using a scoring system (e.g., Ashcroft score).

-

Measure the total and differential cell counts in the BAL fluid.

-

Determine the levels of pro-inflammatory and pro-fibrotic cytokines in the BAL fluid by ELISA.

-

Quantify the total lung collagen content.

-

Compare the results from the antagonist-treated group to the vehicle-treated group to assess the anti-fibrotic efficacy.

-

Conclusion

LPA receptors play a pivotal role in the pathophysiology of a wide range of inflammatory diseases. The intricate signaling networks downstream of these receptors offer multiple points for therapeutic intervention. The development of specific LPA receptor antagonists has shown considerable promise in preclinical models and early-phase clinical trials, particularly for fibrotic diseases. A thorough understanding of the molecular mechanisms underlying LPA receptor signaling and the use of robust experimental models are crucial for the continued development of novel and effective therapies targeting this pathway. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of modulating LPA receptor activity in inflammatory diseases.

References

- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPP3, LPA and self-generated chemotactic gradients in biomedical science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic Acid Receptor–2 Deficiency Confers Protection against Bleomycin-Induced Lung Injury and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPA1, LPA2, LPA4, and LPA6 receptor expression during mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. member.thoracic.org [member.thoracic.org]

- 9. item.fraunhofer.de [item.fraunhofer.de]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and optimization of cytokine ELISAs using commercial antibody pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. Identification of a putative membrane receptor for the bioactive phospholipid, lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. 福尔马林固定石蜡包埋组织的免疫组化染色方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 19. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Preparation of a membrane fraction for receptor studies and solubilization of receptor proteins with retention of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological and pathological functions of the ATX-LPA axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical regulator of a myriad of physiological and pathological processes. Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid mediator lysophosphatidic acid (LPA). LPA, in turn, exerts its pleiotropic effects by activating a family of six G protein-coupled receptors (LPAR1-6). This axis is fundamental to embryonic development, tissue repair, and immune surveillance. However, its dysregulation is a key driver in the pathogenesis of numerous diseases, including cancer, fibrosis, inflammation, and metabolic disorders. This technical guide provides a comprehensive overview of the physiological and pathological functions of the ATX-LPA axis, with a focus on its core signaling pathways, quantitative data from clinical and preclinical studies, and detailed experimental protocols relevant to drug discovery and development.

Physiological Functions of the ATX-LPA Axis

The ATX-LPA axis plays a vital role in maintaining homeostasis and orchestrating key developmental processes.

-

Embryonic Development: The integrity of the ATX-LPA axis is paramount for normal embryonic development. Genetic deletion of ATX in mice is embryonically lethal, primarily due to severe vascular and neural tube defects. This underscores the critical role of LPA in angiogenesis and neurogenesis during early life.

-

Wound Healing and Tissue Repair: LPA is a potent mitogen and chemoattractant for various cell types, including fibroblasts, keratinocytes, and endothelial cells. In response to tissue injury, localized LPA production by ATX promotes cell proliferation, migration, and extracellular matrix deposition, all of which are essential for effective wound closure and tissue regeneration.

-

Immune Cell Trafficking: The ATX-LPA axis is a key regulator of immune cell movement. ATX is highly expressed in high endothelial venules (HEVs), where it generates an LPA gradient that facilitates the extravasation of lymphocytes from the bloodstream into lymph nodes and sites of inflammation. This process is crucial for immune surveillance and the initiation of adaptive immune responses.[1][2][3]

Pathological Roles of the ATX-LPA Axis

Aberrant activation of the ATX-LPA axis is a hallmark of several chronic and life-threatening diseases, making it a highly attractive target for therapeutic intervention.

Cancer

Elevated ATX expression and/or LPA levels are frequently observed in various malignancies, including ovarian, breast, liver, and pancreatic cancers. The ATX-LPA axis contributes to tumorigenesis through multiple mechanisms:

-

Tumor Growth and Proliferation: LPA acts as a potent mitogen for cancer cells, promoting uncontrolled proliferation.[4]

-

Invasion and Metastasis: By stimulating cell motility and the secretion of matrix metalloproteinases, the ATX-LPA axis enhances the invasive capacity of tumor cells, facilitating their dissemination to distant organs.

-

Angiogenesis: LPA promotes the formation of new blood vessels, which are essential for supplying nutrients to growing tumors.

-

Therapy Resistance: The ATX-LPA axis has been implicated in the development of resistance to chemotherapy and radiotherapy.

dot

Caption: ATX-LPA signaling pathway in cancer.

Fibrosis

The ATX-LPA axis is a central mediator of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and systemic sclerosis. In these conditions, chronic tissue injury leads to excessive deposition of extracellular matrix, resulting in organ scarring and dysfunction. LPA promotes fibrosis by:

-

Fibroblast Recruitment and Proliferation: LPA is a potent chemoattractant and mitogen for fibroblasts, the primary cell type responsible for matrix production.

-

Myofibroblast Differentiation: LPA induces the differentiation of fibroblasts into myofibroblasts, which are characterized by enhanced contractile and matrix-producing capabilities.

-

Vascular Leakage: LPA increases vascular permeability, leading to the leakage of plasma proteins and inflammatory cells into the interstitial space, further promoting fibrosis.

dot

Caption: Pro-fibrotic signaling of the ATX-LPA axis.

Inflammation

The ATX-LPA axis plays a complex and often pro-inflammatory role in various inflammatory conditions, including rheumatoid arthritis and sepsis. LPA can modulate the function of numerous immune cells, including lymphocytes, macrophages, and mast cells, leading to the production of pro-inflammatory cytokines and chemokines. In chronic inflammatory diseases, a vicious cycle can be established where inflammation stimulates ATX expression, leading to increased LPA production, which in turn amplifies the inflammatory response.

Quantitative Data on the ATX-LPA Axis in Disease

The following tables summarize key quantitative data on ATX and LPA levels in various pathological conditions, as well as the potency of selected inhibitors.

Table 1: ATX and LPA Levels in Human Diseases

| Disease | Sample Type | Analyte | Patient Concentration (Mean ± SD or Median) | Control Concentration (Mean ± SD or Median) | Reference |

| Idiopathic Pulmonary Fibrosis | Bronchoalveolar Lavage Fluid | Total LPA | Increased vs. controls | - | [5] |

| Exhaled Breath Condensate | 22:4 LPA | 9.18 pM | 0.34 pM | [6] | |

| Serum (Male) | ATX | 0.743 ± 0.160 mg/L | 0.626 ± 0.092 mg/L | [1] | |

| Serum (Female) | ATX | 0.975 ± 0.236 mg/L | 0.786 ± 0.133 mg/L | [1] | |

| Liver Fibrosis (Chronic Hepatitis C) | Serum (Male) | ATX | 1.16 mg/L (Median) | 0.70 mg/L (Median) | [7] |

| Serum (Female) | ATX | 1.64 mg/L (Median) | 0.82 mg/L (Median) | [7] | |

| Liver Cirrhosis (Female) | Serum | ATX (with ascites) | 2.26 ± 0.67 mg/L | 1.85 ± 0.74 mg/L (without ascites) | [8] |

| Rheumatoid Arthritis | Serum | ATX | Increased vs. OA patients | - | [9] |

| Synovial Fluid | ATX | Increased vs. OA patients | - | [9][10] | |

| Ovarian Cancer | Ascites | LPA | High levels present | - | [4] |

| Breast Cancer | Serum | ATX | 291.32 ± 38.02 ng/mL | 254.04 ± 21.03 ng/mL | [11][12] |

| Pancreatic Cancer | Serum | ATX | 392.6 ng/mL (Median) | 255.3 ng/mL (Median) | [8][13][14] |

| Serum | LPA | 17.48 µg/mL (Median) | 10.8 µg/mL (Median) | [8][13][14] |

Table 2: In Vitro and In Vivo Efficacy of ATX/LPA Receptor Inhibitors

| Inhibitor | Target | Assay | IC50 / Ki / In Vivo Dose | Cell Line / Animal Model | Reference |

| PF-8380 | ATX | Enzyme Inhibition | 1.9 nM | In vitro | |

| ATX | In vivo | 30 mg/kg, oral gavage | Rat air pouch model | [15] | |

| ATX | In vivo | 30 mg/kg, oral gavage | SCC tumor-bearing mice | [16] | |

| ATX | In vivo | 1 mg/kg/day in drinking water | SOD1-G93A mouse model of ALS | [17] | |

| Ki16425 | LPA1/LPA3 | Receptor Binding | Ki = 0.34 µM (LPA1), 0.93 µM (LPA3) | RH7777 cells | [17] |

| LPA2 | Receptor Binding | Ki = 6.5 µM | RH7777 cells | [17] | |

| LPA1/3 | In vivo | 30 mg/kg, i.p. | Mouse model of neuropathic pain | [18] | |

| LPA1/3 | In vivo | 15 or 30 mg/kg/day, i.p. | Mouse EAE model | [13] | |

| ATX-1d | ATX | Enzyme Inhibition | 1.8 ± 0.3 µM | In vitro | [9] |

| MolPort-137 | ATX | Enzyme Inhibition | 1.6 ± 0.2 µM | In vitro | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ATX-LPA axis.

Autotaxin (ATX) Activity Assay (TOOS Method)

This colorimetric assay measures the lysophospholipase D (lysoPLD) activity of ATX by quantifying the amount of choline released from the substrate LPC.

Materials:

-

LysoPLD Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 120 µM CoCl₂, 1 mM LPC.

-

Color Mix: 0.5 mM 4-AAP (aminoantipyrene), 7.95 U/mL horseradish peroxidase (HRP), 0.3 mM TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline), 2 U/mL choline oxidase in 5 mM MgCl₂/50 mM Tris-HCl (pH 8.0).

-

96-well microplate

-

Plate reader capable of measuring absorbance at 555 nm

Procedure:

-

Pre-warm the LysoPLD buffer at 37°C for 30 minutes.

-

Add 4 µL of the biological sample (e.g., serum, plasma, or purified ATX) to a well of the 96-well plate.

-

Add 96 µL of the pre-warmed LysoPLD buffer to the well containing the sample.

-

Incubate the plate at 37°C for 3 hours.

-

Following incubation, add 100 µL of the Color Mix to each well.

-

Immediately measure the absorbance at 555 nm every 5 minutes for 20 minutes to determine the linear range of the reaction.

-

Calculate the rate of change in absorbance over time (dA/dT) for both the sample and a blank (containing buffer instead of sample).

-

The ATX activity is calculated based on the difference in the rate of absorbance change between the sample and the blank.

dot

Caption: Workflow for the TOOS-based ATX activity assay.

LPA Receptor Activation Assay (Calcium Mobilization)

This fluorescence-based assay measures the activation of Gq-coupled LPA receptors by detecting changes in intracellular calcium concentration using a calcium-sensitive dye like Fluo-4 AM.

Materials:

-

Cells expressing the LPA receptor of interest (e.g., RH7777 cells)

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS)

-

LPA and test compounds

-

Fluorescence plate reader

Procedure:

-

Seed cells into a black, clear-bottom 96-well plate and culture overnight.

-

Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02%), and optionally probenecid (2.5 mM) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS to the wells.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation ~490 nm, Emission ~515 nm).

-

Add LPA or test compounds to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.

Western Blot Analysis of LPA-Induced ERK Phosphorylation

This method is used to assess the activation of downstream signaling pathways, such as the MAPK/ERK pathway, following LPA receptor stimulation.

Materials:

-

Cells of interest (e.g., fibroblasts, cancer cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to sub-confluency and serum-starve overnight.

-

Treat cells with LPA at various concentrations or for different time points.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes expressing the LPA receptor of interest

-

[³⁵S]GTPγS (radiolabeled)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

LPA and test compounds

-

Scintillation vials and scintillation counter

-

Glass fiber filters and vacuum filtration manifold

Procedure:

-

Prepare a reaction mixture containing cell membranes, GDP, and assay buffer.

-

Add LPA or test compounds to the reaction mixture.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates receptor activation.

Conclusion and Future Directions

The ATX-LPA axis is a multifaceted signaling pathway with profound implications for human health and disease. Its central role in driving the pathogenesis of cancer, fibrosis, and inflammation has positioned it as a prime target for the development of novel therapeutics. The availability of potent and selective inhibitors of ATX and LPA receptors has enabled significant progress in understanding the in vivo functions of this axis and has shown promise in preclinical models of various diseases.

Future research should focus on further elucidating the context-dependent roles of different LPA receptor subtypes and their downstream signaling networks. The development of biomarkers to identify patients who are most likely to respond to ATX-LPA-targeted therapies will be crucial for the successful clinical translation of these promising agents. A deeper understanding of the intricate regulatory mechanisms governing ATX expression and activity will also open new avenues for therapeutic intervention. The continued investigation of the ATX-LPA axis holds great promise for the development of innovative treatments for a wide range of debilitating diseases.

References

- 1. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPA and Autotaxin: Novel Regulators of Lymphocyte Trafficking and Airway Inflammation - Projects - Georas Lab - University of Rochester Medical Center [urmc.rochester.edu]

- 4. Meeting the challenge of ascites in ovarian cancer: new avenues for therapy and research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Association of Serum Autotaxin Levels with Liver Fibrosis in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Usefulness of autotaxin for the complications of liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of lysophosphatidic acid receptor 1–3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hellobio.com [hellobio.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Autotaxin Inhibition: A Technical Guide to Non-Lipid Inhibitors

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and development of non-lipid autotaxin inhibitors. This whitepaper delves into the core of non-lipid autotaxin (ATX) inhibitor discovery, providing a detailed overview of the key signaling pathways, experimental protocols, and a quantitative comparison of prominent inhibitor classes.

Autotaxin, a secreted lysophospholipase D, plays a pivotal role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[1][2] Its dysregulation is linked to a range of diseases such as cancer, fibrosis, inflammation, and neuropathic pain, making ATX a compelling therapeutic target.[3][4] While early efforts focused on lipid-like inhibitors mimicking the natural substrate or product, the field has witnessed a significant shift towards the discovery of non-lipid small molecules with improved drug-like properties.[5][6]